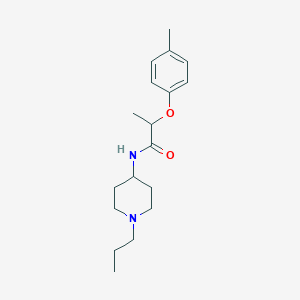
2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in the field of scientific research, particularly in the study of the nervous system.
Mécanisme D'action
2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine activity, which can have various effects on the nervous system. This compound has been shown to increase locomotor activity and induce stereotypic behaviors in animals, which are thought to be related to its effects on the dopamine system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the nervous system. It has been shown to increase dopamine release and turnover in the brain, which can lead to increased locomotor activity and other behavioral effects. This compound has also been shown to affect other neurotransmitter systems, such as the serotonin and norepinephrine systems, although the exact mechanisms of these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide in lab experiments is that it is a well-established tool for studying the dopamine system and its effects on behavior. It has been extensively studied and its effects are well understood, which makes it a valuable tool for investigating the mechanisms of action of drugs that target the dopamine system. However, there are also some limitations to using this compound in lab experiments. For example, its effects on other neurotransmitter systems can complicate interpretation of results, and its potential for inducing stereotypic behaviors can make it difficult to distinguish between specific effects on behavior and more general effects on motor activity.
Orientations Futures
There are many potential future directions for research on 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide and its effects on the nervous system. One area of interest is the development of new drugs that target the dopamine system, particularly for the treatment of Parkinson's disease. Another area of interest is the investigation of the role of dopamine receptors in various aspects of behavior, such as learning and memory. Finally, there is potential for the development of new methods for synthesizing this compound and other piperidine derivatives, which could lead to the development of new tools for studying the nervous system.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide involves the reaction of 4-methylphenol with propionyl chloride to form 4-methylphenyl propionate, which is then reacted with piperidine to yield the final product, this compound. The process involves several steps and requires careful control of reaction conditions to ensure high yields and purity of the product.
Applications De Recherche Scientifique
2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in the field of scientific research, particularly in the study of the nervous system. It has been used as a tool to investigate the role of dopamine receptors in the brain and to study the effects of drugs that target these receptors. This compound has also been used to study the mechanisms of action of drugs that are used to treat Parkinson's disease, such as levodopa.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-11-20-12-9-16(10-13-20)19-18(21)15(3)22-17-7-5-14(2)6-8-17/h5-8,15-16H,4,9-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYBVOMGIVNHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide](/img/structure/B5236252.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236263.png)

![4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B5236268.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)
![2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide](/img/structure/B5236291.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)